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Compound Name:
methyl 5,6-dimethoxy-1H-indole-2-

carboxylate

CAS No.: 28059-24-7

Cat. No.: B1309492

Get Quote

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a vast array of biologically active natural products and

synthetic drugs.[1][2][3] This heterocyclic aromatic compound, derived from the amino acid

tryptophan, serves as a versatile framework for interacting with numerous biological targets,

including enzymes and receptors.[2][4] The electron-rich nature of the indole ring system allows

for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

[3][4]

A key strategy for enhancing the biological potential of the indole scaffold is the introduction of

methoxy (-OCH₃) substituents.[4] As potent electron-donating groups, methoxy substituents

increase the electron density of the indole ring, which can significantly enhance its reactivity

and modulate its binding affinity to protein targets.[1][4] This guide focuses specifically on

dimethoxyindole esters, a subclass of indole derivatives that combines the activating properties

of two methoxy groups with the versatile chemistry of an ester functional group, leading to a

diverse range of biological activities.
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Synthetic Strategies: From Core Scaffold to
Functional Ester
The biological evaluation of any chemical series begins with robust and efficient synthesis. The

construction of the dimethoxyindole core is typically achieved through classic indole synthesis

methodologies, which have been adapted for methoxy-substituted starting materials like

dimethoxyaniline derivatives.[4] The most common strategies include the Fischer, Bischler, and

Hemetsberger indole syntheses.[4]

Once the core is formed, functionalization with an ester group is a critical step. This is often

achieved by first creating an indole-carboxylic acid intermediate, which can then be subjected

to standard esterification conditions.
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Caption: Generalized workflow for the synthesis of dimethoxyindole esters.

Part 1: Anticancer and Cytotoxic Activity
Dimethoxyindole derivatives have emerged as a significant area of interest in oncology,

demonstrating potent activity against various cancer cell lines through multiple mechanisms of

action.

Mechanism 1: Inhibition of Tubulin Polymerization
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A primary mechanism of action for several indole-based anticancer agents is the disruption of

microtubule dynamics, a process critical for cell division, intracellular transport, and

maintenance of cell structure.[5][6] Certain dimethoxyindole esters are designed as analogs of

combretastatins, potent natural products that bind to the colchicine site on β-tubulin.[5] This

binding event prevents the polymerization of tubulin into microtubules, leading to the arrest of

the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell

death).[6]
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Caption: Pathway of tubulin polymerization inhibition by dimethoxyindole esters.
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Mechanism 2: DNA Alkylation
Some dimethoxyindole-containing natural products, such as Yatakemycin, function as

extraordinarily potent DNA alkylating agents.[4] While not esters themselves, their activity

highlights the potential of the dimethoxyindole fragment to participate in covalent modification

of biological macromolecules. These compounds can form adducts with DNA, creating bulky

lesions that disrupt DNA replication and transcription, ultimately leading to potent antimicrobial

and antitumor effects.[4]

In Vitro Cytotoxicity Data
Numerous studies have demonstrated the cytotoxic potential of dimethoxyindole derivatives

against a range of human cancer cell lines. The potency is often quantified by the half-maximal

inhibitory concentration (IC₅₀), representing the concentration of the compound required to

inhibit cell growth by 50%.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference

Mono-methoxyindole

derivative

NSCLC-N16-L16

(Lung)
13.9 [4]

Pyrrolo[1',2':1,2][4]

[7]diazepin[7,6-

b]indol-5(6H)-one

K562 (Leukemia) Micromolar Potency [4]

2-Aryl-3-aroyl-7-

methoxyindole
SK-OV-3 (Ovarian) < 5 (Tubulin Inhibition) [5]

2-Aryl-3-aroyl-7-

methoxyindole
NCI-H460 (Lung) Strongly Cytotoxic [5]

2-Aryl-3-aroyl-7-

methoxyindole
DU-145 (Prostate) Strongly Cytotoxic [5]

Part 2: Neuroprotective and Anticholinesterase
Activity
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Beyond oncology, dimethoxyindole derivatives show promise in the field of neuropharmacology,

particularly as inhibitors of cholinesterase enzymes.

Mechanism: Inhibition of Acetylcholinesterase (AChE)
and Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system responsible for

hydrolyzing the neurotransmitter acetylcholine, thus terminating the nerve signal.[7] In

neurodegenerative diseases like Alzheimer's, the inhibition of AChE can increase acetylcholine

levels in the brain, offering a therapeutic strategy to improve cognitive function.[7] Certain

dimethoxyindole-based compounds, such as thiosemicarbazone derivatives, have

demonstrated moderate inhibitory activity against both AChE and its related enzyme,

Butyrylcholinesterase (BChE).[8]

Antioxidant Properties
Oxidative stress is a key pathological factor in many neurodegenerative diseases. The ability of

a compound to scavenge free radicals can provide a complementary neuroprotective effect.

Dimethoxyindole derivatives have been evaluated for their antioxidant capacity using various

assays.

Assay
Activity of
Dimethoxyindole
Derivatives

Reference

DPPH (2,2-diphenyl-1-

picrylhydrazyl)

Good free radical scavenging

activity
[8]

ABTS (2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic

acid))

High inhibition of cationic

radicals
[8]

CUPRAC (Cupric Ion

Reducing Antioxidant

Capacity)

High absorbance values,

indicating strong reducing

capacity

[8]
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Part 3: Pharmacokinetics and Pharmacodynamics
(PK/PD) Considerations
For any promising compound to become a viable drug, it must possess favorable

pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does

to the body) properties.[9]

Absorption & Bioavailability: The route of administration significantly impacts a compound's

journey. Oral delivery is preferred but requires the molecule to survive the gastrointestinal

tract and pass through the intestinal wall.[10] For indole-3-carbinol, a related compound, oral

delivery was found to be more effective than intravenous administration for treating ischemic

stroke, highlighting the importance of evaluating different routes.[11]

Distribution: Once in the bloodstream, the compound distributes to various tissues. For

neuroactive agents, the ability to cross the blood-brain barrier is paramount.[11]

Metabolism: The body's enzymes, primarily in the liver, modify foreign compounds to

facilitate their excretion.[9] An ester functional group is susceptible to hydrolysis by esterase

enzymes, which can be a key metabolic pathway.[10] This can be a double-edged sword: it

may lead to rapid clearance, but it can also be exploited in prodrug design, where an inactive

ester is metabolized into an active carboxylic acid form at the target site.

Excretion: Metabolites and the parent drug are ultimately removed from the body, typically

via urine or bile.[10]
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Caption: A generalized workflow for the discovery of bioactive compounds.[1]

Experimental Protocols
The following protocols are provided as examples of standard methodologies for synthesizing

and evaluating the biological activity of dimethoxyindole esters.
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Protocol 1: Example Synthesis of Methyl 5,7-
dimethoxyindole-2-carboxylate
This protocol is based on a modified Bischler synthesis involving a carbenoid N-H insertion.[4]

Step 1: Condensation. To a solution of N-methyl-3,5-dimethoxyaniline (1.0 eq) in a suitable

solvent, add rhodium(II) acetate (0.01 eq).

Slowly add a solution of methyl 2-diazo-3-oxobutanoate (1.1 eq) over 1 hour at room

temperature.

Stir the reaction mixture for 12 hours. Monitor for the formation of the intermediate α-(N-

arylamino)ketone by Thin Layer Chromatography (TLC).

Step 2: Cyclization. Once the starting material is consumed, filter the reaction mixture to

remove the catalyst.

Add an acidic ion-exchange resin (e.g., Amberlyst® 15) to the filtrate.

Heat the mixture to reflux and monitor the cyclization to the indole product by TLC.

Step 3: Purification. Upon completion, cool the mixture, filter off the resin, and concentrate

the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the target methyl

5,7-dimethoxyindole-2-carboxylate.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding. Plate cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000-

10,000 cells/well and incubate for 24 hours to allow attachment.

Compound Treatment. Prepare serial dilutions of the dimethoxyindole ester in cell culture

medium. Replace the old medium with the compound-containing medium. Include a vehicle

control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Data Acquisition. Measure the absorbance of each well at a wavelength of ~570 nm using a

microplate reader.

Analysis. Calculate the percentage of cell viability relative to the vehicle control and plot the

results against compound concentration to determine the IC₅₀ value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition
Assay (Ellman's Method)
This assay measures the activity of AChE by detecting the production of thiocholine when

acetylcholine is hydrolyzed.

Reagent Preparation. Prepare a phosphate buffer (pH 8.0), a solution of DTNB (5,5'-dithio-

bis-(2-nitrobenzoic acid)), a solution of the substrate acetylthiocholine iodide (ATCI), and

solutions of the test compound at various concentrations.

Assay Setup. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test

compound solution to each well.

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

Initiate Reaction. Start the reaction by adding the ATCI substrate to all wells.

Measurement. Immediately measure the absorbance at 412 nm every minute for 5-10

minutes using a microplate reader. The rate of increase in absorbance is proportional to

AChE activity.
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Analysis. Calculate the percentage of inhibition for each concentration of the test compound

compared to a control without any inhibitor. Determine the IC₅₀ value from the dose-

response curve.

Future Directions and Unexplored Potential
While significant research has been conducted on the broader class of indole derivatives,

specific scaffolds like Methyl 7-methoxy-1H-indole-4-carboxylate remain largely unexplored.[1]

There is a considerable opportunity for future research in systematically synthesizing and

screening libraries of dimethoxyindole esters.[1] Such work could uncover novel lead

compounds for a variety of therapeutic areas, from oncology to neurodegenerative disease and

anti-inflammatory applications.[1][2] The continued exploration of this privileged chemical space

is invaluable for the drug development community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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